molecular formula C18H28N2O4S B513083 1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one CAS No. 942666-67-3

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B513083
CAS No.: 942666-67-3
M. Wt: 368.5g/mol
InChI Key: FEOSQHUQPGNWAF-UHFFFAOYSA-N
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Description

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a piperazine ring, an ethanone group, and a benzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one
  • 1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}propan-1-one

Uniqueness

1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-6-24-17-11-14(4)16(13(2)3)12-18(17)25(22,23)20-9-7-19(8-10-20)15(5)21/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOSQHUQPGNWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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